Ethyl 2-ethylbenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethylbenzoylformate (EEBF) is a chemical compound with the molecular formula C12H14O31. It is used in various chemical reactions due to its versatile nature1.
Synthesis Analysis
The synthesis of Ethyl 2-ethylbenzoylformate is not explicitly mentioned in the search results. However, related compounds such as Ethyl benzoylformate have been synthesized using alcohol, concentrated sulfuric acid, and benzyl cyanide2.Molecular Structure Analysis
The molecular structure of Ethyl 2-ethylbenzoylformate consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms1. The exact structural details are not available in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 2-ethylbenzoylformate are not detailed in the search results. However, it’s known that similar compounds like Ethyl benzoylformate participate in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-ethylbenzoylformate are not explicitly mentioned in the search results. However, related compounds like Ethyl benzoylformate have a density of 1.122 g/mL at 25 °C, a refractive index of n20/D 1.516 (lit.), and a boiling point of 138-139 °C/18 mmHg (lit.)4.Scientific Research Applications
Synthesis of Trifluoromethyl Heterocycles
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 2-ethylbenzoylformate, is used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. These include oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, which have significant applications in medicinal chemistry (Honey et al., 2012).
Enantioselective Hydrogenation
- Ethylbenzoylformate undergoes enantioselective hydrogenation in different reaction media, leading to significant developments in enantiometric excess of (R)-ethyl mandelate. This process is crucial in asymmetric synthesis, a key area in pharmaceutical research (Toukoniitty et al., 2004).
Preparation of Fused 3-Aminopyranones
- Ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, synthesized from dibenzoylmethane (a related compound), is utilized for preparing substituted 3-aminopyranones and other fused pyrimidin-4-ones. These compounds have potential applications in the development of new pharmaceuticals (Soršak et al., 1998).
Anticancer Activity of Derived Compounds
- Ethyl paraben, related to ethyl 2-ethylbenzoylformate, has been modified to synthesize novel hydrazide-hydrazones with demonstrated anticancer activity. These compounds show potential as therapeutic agents in cancer treatment (Han et al., 2020).
Molecular Structure Studies
- The molecular structure of compounds like diethyl 2,2′-(ethane-1,2-diyldioxy)dibenzoate, related to ethyl 2-ethylbenzoylformate, has been extensively studied to understand their physicochemical properties, which is important in materials science and pharmaceutical formulation (Shi et al., 2014).
Catalysis in Hydroformylation
- Ethyl 2-ethylbenzoylformate derivatives have been studied in the context of rhodium-catalyzed hydroformylation, a critical reaction in industrial chemistry for the production of aldehydes (Sparta et al., 2007).
Safety And Hazards
The safety data sheet for Ethyl 2-ethylbenzoylformate was not found in the search results. However, it’s always important to handle chemicals with appropriate safety measures, including the use of personal protective equipment5.
Future Directions
The future directions for the use of Ethyl 2-ethylbenzoylformate are not specified in the search results. However, given its versatile nature, it could potentially find applications in various chemical reactions1.
Please note that this information is based on the available search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific resources or consult with a chemistry professional.
properties
IUPAC Name |
ethyl 2-(2-ethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYHRXYMNOMFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300502 |
Source
|
Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethylbenzoylformate | |
CAS RN |
951888-49-6 |
Source
|
Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.